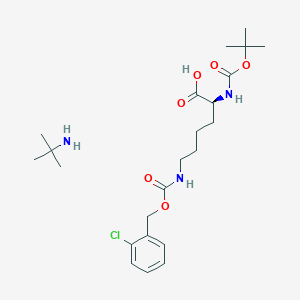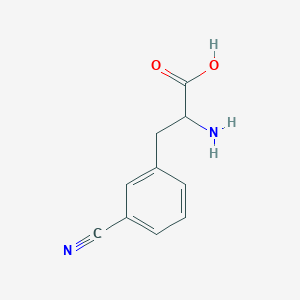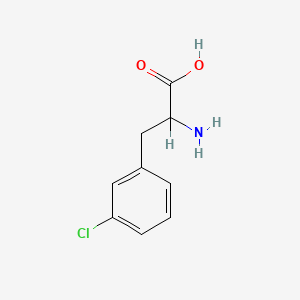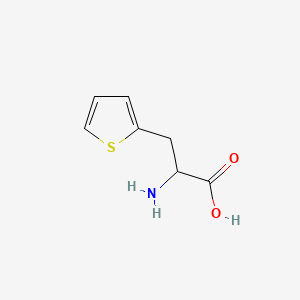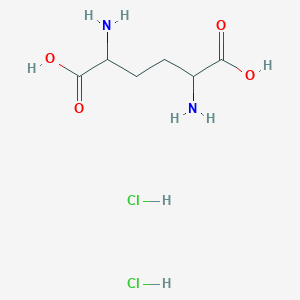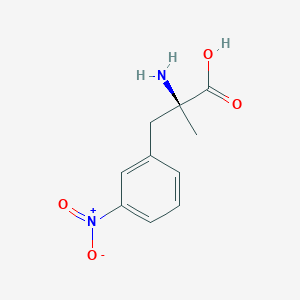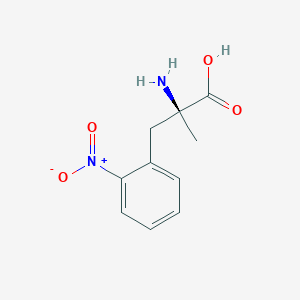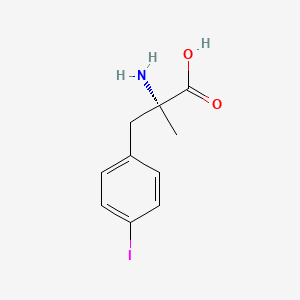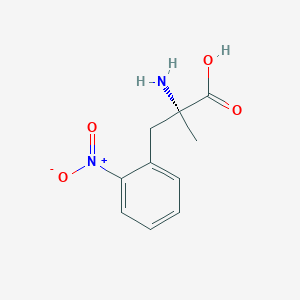
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid” is a derivative of the amino acid alanine . It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by neutralizing commercially available Boc-protected amino acids with 1-ethyl-3-methylimidazolium . The resulting protected AAILs can then be used as starting materials in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.34 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Applications De Recherche Scientifique
Synthesis and Derivatives
Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).
Intermediate for Biotin Synthesis : It's a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Asymmetric Synthesis of β2-Amino Acids : This compound is used in the asymmetric synthesis of β2-amino acids, crucial for various biological and pharmaceutical applications (Reyes-Rangel et al., 2008).
Synthesis of Aldehyde Building Blocks : It's involved in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, which are significant for combinatorial solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).
Biological Activities and Applications
Antimicrobial Activity : Schiff bases derived from this compound exhibit remarkable antimicrobial activity, including antibacterial and antifungal properties, and potential anti-tubercular effects (Radhakrishnan et al., 2020).
Crystal Structure Analysis : The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate has been analyzed, providing insights into its molecular geometry, which is significant for its pharmaceutical applications (Li et al., 2009).
Synthesis of Novel Amino Acid Derivatives : This compound aids in the synthesis of novel amino acid derivatives, which are essential for the development of new therapeutic agents (Petrini & Shaikh, 2009).
Antimicrobial Evaluation : Derivatives synthesized from this compound have been evaluated for their antimicrobial activities, demonstrating significant potential in the field of pharmaceutical research (Pund et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUPCCKOVTCFZ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718554 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
CAS RN |
201290-11-1 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

